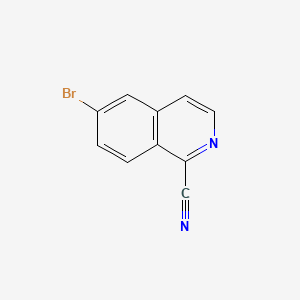

6-Bromoisoquinoline-1-carbonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTGHQFEQASFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Bromoisoquinoline-1-carbonitrile: Properties, Synthesis, and Applications

This guide provides an in-depth overview of 6-Bromoisoquinoline-1-carbonitrile, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₅BrN₂[1] |

| Molecular Weight | 233.06 g/mol [1] |

| CAS Number | 1082674-24-5[2] |

| Physical State | Solid[2] |

| Synonyms | 6-Bromo-1-isoquinolinecarbonitrile[1] |

Synthetic Utility and Applications

This compound is a valuable precursor in the synthesis of more complex molecules, primarily due to its bifunctional nature.[3] The isoquinoline scaffold is a recognized pharmacophore present in numerous biologically active compounds.[3] This molecule possesses two distinct and reactive functional groups that allow for selective and sequential modifications:[3]

-

The Bromo Group (C-6 position): The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to introduce a wide variety of substituents and build molecular complexity.[3]

-

The Nitrile Group (C-1 position): The carbonitrile group is also highly versatile. It can be hydrolyzed to form a carboxylic acid, reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄), or converted into other functional groups.[3]

This dual reactivity makes it an ideal starting material for creating libraries of novel isoquinoline derivatives for screening in drug discovery programs, particularly in the development of kinase inhibitors.[3]

Illustrative Synthetic Pathways

The following diagram illustrates the logical workflow of how this compound serves as a versatile synthetic intermediate.

Caption: Synthetic versatility of this compound.

General Experimental Protocol: Synthesis

A common strategy for the synthesis of this compound involves a two-step process starting from a suitable isoquinoline precursor. The following is a generalized protocol based on common organic chemistry transformations.

Step 1: Bromination of Isoquinoline-1-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the isoquinoline-1-carbonitrile starting material in a suitable inert solvent such as dichloromethane (DCM) or chloroform.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise. A catalytic amount of a radical initiator like benzoyl peroxide may be required.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the brominated intermediate.

Step 2: Cyanation of 6-Bromoisoquinoline (Alternative Route)

This protocol outlines the synthesis of the precursor, 6-Bromoisoquinoline, which can then be cyanated.

-

Reaction Setup: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal is refluxed in anhydrous toluene using a Dean-Stark apparatus for approximately 12 hours.[4]

-

Intermediate Formation: The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF, cooled to -10 °C, and treated sequentially with ethyl chloroformate and trimethyl phosphite.[4] The mixture is stirred for 10 hours at room temperature.[4]

-

Cyclization: The solvent is evaporated, and the residue is dissolved in anhydrous DCM.[4] The mixture is cooled to 0 °C, and titanium tetrachloride is added dropwise.[4] The reaction is stirred at 40 °C for 6 days.[4]

-

Workup and Purification: The reaction is quenched by pouring it into ice and adjusting the pH to 8-9 with 6N NaOH solution.[4] The product is extracted with EtOAc, followed by an acid-base extraction using 3 M HCl.[4] The final product, 6-Bromoisoquinoline, is obtained after basification and extraction.

-

Cyanation: The resulting 6-Bromoisoquinoline can then undergo a cyanation reaction, typically using a cyanide source like copper(I) cyanide in a suitable high-boiling solvent (e.g., DMF or NMP) at elevated temperatures, to install the nitrile group at the 1-position.

Characterization: The final product should be characterized using standard spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.[3][5] The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of the bromine atom.[3]

References

Physical and chemical properties of 6-Bromoisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisoquinoline-1-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromine atom at the 6-position and a nitrile group at the 1-position of the isoquinoline core, offers two distinct reactive sites for molecular elaboration. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in modulating cellular signaling pathways, a critical aspect for drug discovery and development. All quantitative data is presented in clear, tabular formats, and key experimental workflows and a representative signaling pathway are visualized using Graphviz diagrams.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthetic and biological studies.

Physical Properties

A summary of the key physical properties is provided in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 233.06 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to white solid | --INVALID-LINK-- |

| Melting Point | 152 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 403.9 ± 25.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.66 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | -1.02 ± 0.38 | --INVALID-LINK-- |

Solubility

Chemical Reactivity

This compound is a versatile synthetic building block due to its two reactive functional groups.[2] The bromine atom at the C-6 position can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The nitrile group at the C-1 position can undergo hydrolysis to a carboxylic acid, reduction to a primary amine, or participate in cycloaddition reactions.[2] This dual reactivity makes it a valuable precursor for the synthesis of diverse libraries of isoquinoline derivatives for drug discovery and materials science.[2]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis, purification, and characterization of this compound.

Synthesis of this compound (Adapted from a similar synthesis)

Step 1: Synthesis of 6-Bromoisoquinoline

A multi-step synthesis of 6-bromoisoquinoline has been reported, starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[3] The process involves the formation of an imine, followed by cyclization and aromatization steps.[3]

Step 2: Cyanation of 6-Bromoisoquinoline

A common method for introducing a nitrile group at the 1-position of an isoquinoline is through a Reissert-type reaction followed by elimination, or via a palladium-catalyzed cyanation. A generalized procedure for the latter is outlined below.

Materials:

-

6-Bromoisoquinoline

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask, combine 6-bromoisoquinoline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed for further purification.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, including the nitrile carbon, which typically appears in the range of 115-125 ppm. The carbon atoms attached to the bromine and nitrogen will also have characteristic chemical shifts.

2.3.2. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Predicted Mass Spectral Data:

| Adduct | m/z |

| [M+H]⁺ | 232.97089 |

| [M+Na]⁺ | 254.95283 |

| [M-H]⁻ | 230.95633 |

| [M+NH₄]⁺ | 249.99743 |

| [M+K]⁺ | 270.92677 |

Data from PubChemLite

Potential Biological Activity and Signaling Pathway Involvement

While the specific biological activity of this compound has not been extensively reported, the isoquinoline and quinoline scaffolds are prevalent in many biologically active compounds, including numerous kinase inhibitors used in cancer therapy.[4][5] Derivatives of bromoisoquinoline have been investigated for their analgesic, anti-inflammatory, and anticancer activities.[6]

Given that many quinoline and isoquinoline derivatives function as ATP-competitive kinase inhibitors, it is plausible that this compound could modulate the activity of protein kinases involved in cellular signaling. A common target for such compounds is the receptor tyrosine kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.

The following diagram illustrates a representative RTK signaling pathway that could potentially be modulated by a kinase inhibitor like this compound. It is important to note that the direct interaction of this compound with this pathway has not been experimentally confirmed and this serves as a hypothetical model based on the activity of structurally related compounds.

Caption: Hypothetical inhibition of the Raf kinase in the RTK signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of this compound as a kinase inhibitor, a structured experimental workflow would be employed.

Caption: A typical workflow for screening and validating a potential kinase inhibitor.

Conclusion

This compound is a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. This guide has summarized its key physical and chemical properties and provided a framework for its synthesis and characterization. While its biological activity is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it is a promising candidate for further investigation in the context of cancer and other diseases driven by aberrant kinase signaling. The experimental protocols and workflows outlined herein provide a foundation for researchers to explore the potential of this and related molecules in drug discovery programs.

References

- 1. compoundchem.com [compoundchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jptcp.com [jptcp.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 6-Bromoisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromoisoquinoline-1-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and drug development by offering detailed spectral data, experimental protocols, and structural correlation.

Introduction to this compound

This compound is a key synthetic intermediate in the development of various pharmacologically active compounds. Its structure incorporates a brominated isoquinoline core, offering a reactive handle for further chemical modifications, and a nitrile group at the 1-position, which can be elaborated into a variety of functional groups. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of derivative compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.31 | d | 5.7 | 1H | H-3 |

| 7.88 | d | 9.2 | 1H | H-8 |

| 7.74 | d | 5.8 | 1H | H-4 |

| 7.34 | dd | 9.3, 2.2 | 1H | H-7 |

| 6.77 | d | 2.3 | 1H | H-5 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environments.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 151.3 | C-6 |

| 143.3 | C-1 |

| 138.5 | C-4a |

| 132.0 | C-8 |

| 125.1 | C-5 |

| 122.7 | C-8a |

| 122.6 | C-3 |

| 122.2 | C-7 |

| 116.5 | CN |

| 99.0 | C-4 |

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of NMR spectra for this compound.

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Solvent: DMSO-d₆.[1]

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Solvent: DMSO-d₆.[1]

-

Temperature: 298 K.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0 to 200 ppm is standard.

Structural Assignment and Data Interpretation

The assignment of the ¹H and ¹³C NMR signals is based on chemical shift predictions, coupling patterns, and comparison with related isoquinoline structures.

Molecular Structure with Numbering Scheme:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Workflow for Spectral Analysis:

Caption: A typical workflow for the acquisition and analysis of NMR spectra.

The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient isoquinoline ring system. The presence of the electron-withdrawing bromine and nitrile groups further influences the chemical shifts of the nearby protons and carbons. The coupling constants are consistent with ortho and meta relationships between adjacent protons on the aromatic rings. The ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule, including the carbon of the nitrile group.

References

Mass Spectrometry Analysis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Bromoisoquinoline-1-carbonitrile, a key building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to aid in the structural elucidation and characterization of this compound.

Introduction

This compound (C₁₀H₅BrN₂) is a heterocyclic compound with a molecular weight of 233.06 g/mol .[1][2] Its structure, featuring a brominated isoquinoline core and a nitrile group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices and for quality control during synthesis and drug development processes. This guide will focus on the application of Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum and Isotopic Profile

A key characteristic in the mass spectrum of this compound is the isotopic signature of the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺• and [M+2]⁺•) of almost equal intensity, separated by 2 m/z units. This distinctive pattern is a strong indicator for the presence of a single bromine atom in the molecule.

Table 1: Predicted Quantitative Data for this compound

| Ion Description | Predicted m/z ([M]⁺• with ⁷⁹Br) | Predicted m/z ([M+2]⁺• with ⁸¹Br) | Relative Abundance |

| Molecular Ion ([M]⁺•) | 232 | 234 | High (approx. 1:1 ratio) |

| Loss of Br• ([M-Br]⁺) | 153 | 153 | Moderate |

| Loss of HCN ([M-HCN]⁺•) | 205 | 207 | Moderate to Low |

| Loss of Br• and HCN ([M-Br-HCN]⁺) | 126 | 126 | Moderate |

| Isoquinoline Fragment ([C₉H₆N]⁺) | 128 | 128 | Low |

| Bromophenyl Fragment ([C₆H₄Br]⁺) | 155 | 157 | Low |

Note: The relative abundances are predicted and may vary based on experimental conditions.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is provided below.

Sample Preparation

-

Dissolution: Prepare a stock solution of this compound in a high-purity volatile organic solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile) at a concentration of 1 mg/mL.

-

Dilution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet: Split/splitless injector operated in splitless mode at 250°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Data Acquisition and Analysis

Acquire the mass spectral data in full scan mode. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak should be extracted and analyzed for the characteristic molecular ion cluster and fragmentation pattern.

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

Caption: Experimental workflow for GC-MS analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺•). Subsequent fragmentation is proposed to occur via several pathways, primarily involving the loss of the bromine radical and the neutral loss of hydrogen cyanide (HCN) from the isoquinoline ring.

Caption: Proposed EI fragmentation pathway.

Conclusion

The mass spectrometry analysis of this compound is characterized by a distinct molecular ion cluster due to the presence of bromine. The proposed fragmentation pathways, involving the loss of a bromine radical and hydrogen cyanide, provide a basis for the structural confirmation of this important molecule. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this compound.

References

Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 6-Bromoisoquinoline-1-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols for key reactions, and a summary of quantitative data to facilitate reproducibility and optimization.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a bromine atom at the 6-position and a nitrile group at the 1-position, allows for diverse chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitrile group can be transformed into other functionalities such as amines, carboxylic acids, or tetrazoles. This versatility makes it an attractive starting material for the development of novel therapeutics.

This guide outlines a robust two-step synthetic approach, commencing with the construction of the 6-bromoisoquinoline core, followed by the introduction of the carbonitrile group at the 1-position. Two effective methods for the final cyanation step are presented: the classical Reissert reaction and a method involving an N-oxide intermediate.

Overall Synthesis Strategy

The most direct and reliable synthesis of this compound involves a two-stage process. The first stage focuses on the construction of the 6-bromoisoquinoline scaffold. The second stage introduces the nitrile functionality at the C1 position.

Experimental Protocols

Stage 1: Synthesis of 6-Bromoisoquinoline

This procedure details the synthesis of the key intermediate, 6-Bromoisoquinoline, from commercially available starting materials.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromobenzaldehyde | 185.02 | 300.0 g | 1620.0 |

| Aminoacetaldehyde dimethyl acetal | 105.14 | 170.4 g | 1620.0 |

| Anhydrous Toluene | - | 1.5 L | - |

| Anhydrous Tetrahydrofuran (THF) | - | As needed | - |

| Ethyl chloroformate | 108.52 | 193.3 mL | 1782.0 |

| Trimethyl phosphite | 124.08 | 249.6 mL | 1782.0 |

| Anhydrous Dichloromethane (DCM) | - | 1.5 L | - |

| Titanium tetrachloride (TiCl₄) | 189.68 | 1.2 L | 6480.0 |

| 6N Sodium hydroxide (NaOH) solution | - | As needed | - |

| Ethyl acetate (EtOAc) | - | As needed for extraction | - |

| 3 M Hydrochloric acid (HCl) | - | As needed for extraction | - |

| Anhydrous sodium sulfate | - | As needed for drying | - |

| Pentane | - | As needed for precipitation | - |

Procedure:

-

A mixture of 4-bromobenzaldehyde (300.0 g, 1620.0 mmol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1620 mmol) in anhydrous toluene (1.5 L) is refluxed under a Dean-Stark condenser for 12 hours.

-

The solution is concentrated under vacuum.

-

The residue is dissolved in anhydrous THF and cooled to -10 °C.

-

Ethyl chloroformate (193.3 mL, 1782 mmol) is added and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.

-

Trimethyl phosphite (249.6 mL, 1782.0 mmol) is added dropwise to the reaction mixture, which is then stirred for 10 hours at room temperature.

-

The solvent is evaporated under vacuum.

-

The residue is dissolved in anhydrous DCM (1.5 L) and stirred for 30 minutes.

-

The reaction mixture is cooled to 0 °C, and titanium tetrachloride (1.2 L, 6480 mmol) is added dropwise.

-

The reaction mixture is stirred at 40 °C for 6 days.

-

The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with aqueous 6N NaOH solution.

-

The suspension is extracted three times with EtOAc.

-

The organic layer is extracted with 3 M HCl.

-

The acidic aqueous solution is adjusted to a pH of 7-8 with 3N NaOH solution and extracted twice with EtOAc.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude compound is dissolved in a minimum amount of DCM and mixed with pentane to precipitate the product.

Yield and Characterization:

-

Yield: 90 g (35%)

-

Appearance: Light brown solid

-

Rf: 0.6 (30% EtOAc in petroleum ether)

-

LCMS (m/z): 209 (M+1)

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (m, 2H), 8.11 (d, J = 8.8 Hz, 2H), 8.30 (br s, 1H), 8.56 (d, J = 6.0 Hz, 1H), 9.35 (s, 1H).[1]

Stage 2, Method A: Cyanation via Reissert Reaction

The Reissert reaction provides a classical and effective method for the introduction of a cyano group at the 1-position of isoquinolines.[2]

Reaction Scheme:

General Procedure:

-

To a solution of 6-Bromoisoquinoline in a suitable solvent (e.g., dichloromethane), an acyl chloride (e.g., benzoyl chloride) is added.

-

An aqueous solution of potassium cyanide or trimethylsilyl cyanide (TMSCN) is then added, and the biphasic mixture is stirred vigorously.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the Reissert compound.

-

The crude Reissert compound is then subjected to hydrolysis (acidic or basic conditions) to afford this compound.

Note: A more modern and anhydrous variation of the Reissert reaction utilizes trimethylsilyl cyanide in the presence of a catalytic amount of a Lewis acid like aluminum chloride, which can lead to higher yields, especially with reactive acyl chlorides.[3]

Stage 2, Method B: Cyanation via N-Oxide Intermediate

This alternative route involves the oxidation of the isoquinoline nitrogen to an N-oxide, which activates the 1-position for nucleophilic attack by a cyanide source.

Reaction Scheme:

General Procedure:

-

Formation of the N-oxide: 6-Bromoisoquinoline is dissolved in a suitable solvent like dichloromethane or acetic acid. An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is added, and the reaction is stirred until completion.

-

Cyanation: The isolated 6-Bromoisoquinoline-N-oxide is then reacted with a cyanide source, typically trimethylsilyl cyanide (TMSCN), in a solvent like dichloromethane or acetonitrile. The reaction may be facilitated by the addition of an activating agent such as dimethylcarbamoyl chloride or benzoyl chloride.

-

The reaction mixture is worked up by washing with an aqueous solution (e.g., sodium bicarbonate), followed by drying of the organic phase and removal of the solvent under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 6-Bromoisoquinoline | C₉H₆BrN | 208.06 | 35 | Light brown solid |

| This compound | C₁₀H₅BrN₂ | 233.07 | - | Yellow to white solid |

Note: The yield for the final product, this compound, is dependent on the chosen cyanation method and optimization of the reaction conditions.

Conclusion

This guide provides a detailed framework for the synthesis of this compound. The two-step approach, involving the initial formation of 6-Bromoisoquinoline followed by cyanation, offers a reliable and adaptable route to this important synthetic intermediate. The choice between the Reissert reaction and the N-oxide cyanation method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The experimental protocols and data presented herein serve as a valuable resource for chemists in the fields of organic synthesis and drug discovery.

References

Unveiling the Structural Landscape of 6-Bromoisoquinoline-1-carbonitrile: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisoquinoline-1-carbonitrile is a versatile heterocyclic compound that holds significant promise as a building block in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its structural characteristics, synthesis, and potential applications in drug discovery. While a definitive experimental crystal structure is not publicly available at this time, this document compiles theoretical insights into its solid-state behavior and presents its known physicochemical properties.

Introduction

Isoquinoline and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The introduction of a bromine atom and a nitrile group onto the isoquinoline core, as in this compound, offers a strategic advantage for synthetic chemists. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the nitrile group can be transformed into other functional groups or participate in important intermolecular interactions.

This guide aims to provide researchers and drug development professionals with a consolidated resource on the chemical and physical properties of this compound, alongside a discussion of its synthetic accessibility and potential for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1082674-24-5 | [1][2][3] |

| Molecular Formula | C₁₀H₅BrN₂ | [2][3] |

| Molecular Weight | 233.06 g/mol | [1][3] |

| SMILES | C1=C(C=C2C=CN=C(C#N)C2=C1)Br | [3] |

| InChIKey | NOTGHQFEQASFGA-UHFFFAOYSA-N | [1] |

Crystal Structure Analysis: Theoretical Insights

While a specific, experimentally determined crystal structure for this compound has not been found in publicly accessible databases, computational methods can provide valuable predictions about its solid-state packing and intermolecular interactions.[1] The arrangement of molecules in the crystal lattice is governed by a combination of non-covalent forces.[1]

For this compound, the following interactions are anticipated to play a crucial role in its crystal packing:

-

π-π Stacking: The aromatic isoquinoline rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of planar aromatic molecules.[1]

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-donating groups on neighboring molecules.[1]

-

Dipole-Dipole Interactions: The polar nitrile group introduces a significant dipole moment, leading to dipole-dipole interactions that will influence the molecular arrangement.[1]

A deeper understanding of these interactions is critical for predicting polymorphism and for designing crystalline materials with desired physical properties.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound can be achieved through multi-step synthetic routes, typically starting from simpler, commercially available precursors. One general strategy involves the modification of a pre-existing isoquinoline or quinoline core.[1] This could involve the bromination of an isoquinoline derivative followed by a cyanation reaction.[1]

A conceptual workflow for the synthesis is depicted in the following diagram:

Caption: A generalized synthetic workflow for this compound.

Chemical Reactivity and Potential for Derivatization

The dual functionality of this compound makes it a highly valuable scaffold for chemical library synthesis in drug discovery.[1] The bromine atom at the C-6 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The nitrile group at the C-1 position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for diversification.

The potential for derivatization is illustrated in the following diagram:

Caption: Derivatization possibilities of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active molecules. The versatility of this compound allows for its use in the generation of diverse chemical libraries for high-throughput screening.[1] By systematically modifying the C-1 and C-6 positions, chemists can explore the structure-activity relationships of novel isoquinoline-based compounds, potentially leading to the discovery of new drug candidates targeting a range of diseases.

Conclusion

This compound stands out as a valuable and versatile building block for synthetic and medicinal chemists. While a detailed experimental crystal structure remains to be elucidated, theoretical considerations provide a solid foundation for understanding its solid-state properties. Its rich reactivity at two distinct positions opens up a vast chemical space for the design and synthesis of novel compounds with potential therapeutic applications. Further experimental studies, particularly single-crystal X-ray diffraction, would be highly beneficial to fully characterize this promising molecule and guide its future applications in drug discovery and materials science.

References

Technical Guide: Solubility Profile of 6-Bromoisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Bromoisoquinoline-1-carbonitrile in organic solvents. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound in common organic solvents is not publicly available. Chemical suppliers either do not list solubility data or explicitly state it as "N/A".[1]

This guide, therefore, provides the available physicochemical properties of this compound and a detailed, generalized experimental protocol for determining the solubility of a solid compound. This allows research professionals to generate the necessary solubility data in-house.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1082674-24-5 | [1][2][3][4] |

| Molecular Formula | C10H5BrN2 | [1][2][3] |

| Molecular Weight | 233.07 g/mol | [1] |

| Appearance | Yellow to white solid | [1] |

| Melting Point | 152°C | [4] |

| Boiling Point | 403.9 ± 25.0 °C (Predicted) | [4] |

| Density | 1.66 ± 0.1 g/cm3 (Predicted) | [4] |

| Storage | Sealed in dry, room temperature | [1][2][4] |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound, such as this compound, in various organic solvents using the isothermal shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The exact amount of solid should be enough to ensure that undissolved solid remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with excess solid remaining.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation:

The results should be tabulated, expressing the solubility in units such as mg/mL or mol/L for each solvent at the tested temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Signaling Pathways

A search of available literature and databases did not reveal any specific established signaling pathways in which this compound is directly involved. This compound is likely a novel research chemical or an intermediate in the synthesis of more complex molecules.[5] As research progresses, its biological activities and potential interactions with cellular signaling pathways may be elucidated. Understanding and targeting signaling pathways is a crucial aspect of modern drug discovery.[6]

This technical guide provides a framework for researchers to begin their work on the solubility of this compound. The provided experimental protocol and workflow are intended to facilitate the in-house determination of this important physicochemical property.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1082674-24-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-Bromo-1-isoquinolinecarbonitrile | 1082674-24-5 [amp.chemicalbook.com]

- 5. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. lifechemicals.com [lifechemicals.com]

Electrophilic and nucleophilic sites of 6-Bromoisoquinoline-1-carbonitrile

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Bromoisoquinoline-1-carbonitrile

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its value stems from the presence of two distinct reactive sites: an electrophilic carbon at the 6-position attached to a bromine atom, and another electrophilic center at the C1-nitrile group. This guide provides a comprehensive analysis of the molecule's electronic structure, identifies its key electrophilic and nucleophilic centers, and details its reactivity. It serves as a technical resource for researchers, scientists, and drug development professionals, offering tabulated data, detailed experimental protocols, and visualizations of reaction pathways to facilitate its application in complex molecular synthesis.

Molecular Structure and Electronic Properties

This compound possesses a rigid isoquinoline core, which is an aromatic heterocyclic system. The molecule's reactivity is dictated by its three key components: the isoquinoline ring, the bromine substituent at the C-6 position, and the carbonitrile (nitrile) group at the C-1 position.[1]

-

Isoquinoline Ring: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which influences the electron density distribution across the aromatic system.

-

Nitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This significantly impacts the reactivity of the C1 position.[1]

-

Bromo Group (-Br): The bromine atom is an electronegative substituent that serves as an excellent leaving group in various cross-coupling reactions, making the C6 position a key handle for molecular elaboration.[1]

This combination of functional groups creates a molecule with distinct regions of electrophilicity and nucleophilicity, enabling selective chemical modifications.

Identification of Electrophilic and Nucleophilic Sites

The electronic landscape of this compound defines its chemical behavior.

Nucleophilic Sites

-

Isoquinoline Nitrogen (N2): The lone pair of electrons on the nitrogen atom imparts weak nucleophilic and basic character. However, its participation in the aromatic system reduces its availability for reactions.

-

Pi-Electron System: The aromatic π-system of the isoquinoline rings can act as a nucleophile in certain electrophilic aromatic substitution reactions, although the ring is generally considered electron-deficient.

Electrophilic Sites

-

Nitrile Carbon (C1): The carbon atom of the nitrile group is highly electrophilic. The strong pull of electron density towards the triply-bonded nitrogen makes this carbon susceptible to attack by nucleophiles.[1]

-

C6 Carbon: The carbon atom bonded to the bromine is a primary electrophilic site. The polar C-Br bond allows for oxidative addition in metal-catalyzed cross-coupling reactions.[1]

-

Other Aromatic Carbons: The electron-withdrawing nature of the ring nitrogen and the C1-nitrile group renders other carbon atoms in the ring (e.g., C3, C5, C8) electrophilic to varying degrees, potentially allowing for nucleophilic aromatic substitution under specific conditions.

Caption: Key electrophilic and nucleophilic centers in this compound.

Quantitative Data

The following table summarizes key physical and computational properties of this compound.

| Property | Value | Reference / Note |

| CAS Number | 1082674-24-5 | [1][2] |

| Molecular Formula | C₁₀H₅BrN₂ | [2] |

| Molecular Weight | 233.06 g/mol | [1][2] |

| Melting Point | 152°C | [3] |

| Boiling Point | 403.9 ± 25.0 °C | (Predicted)[3] |

| Density | 1.66 ± 0.1 g/cm³ | (Predicted)[3] |

| pKa | -1.02 ± 0.38 | (Predicted)[3] |

| LogP | 2.86898 | (Computational)[2] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | (Computational)[2] |

| Spectroscopy | ¹H NMR, ¹³C NMR, and Mass Spectrometry data confirm the structure. The mass spectrum exhibits a characteristic isotopic pattern due to the bromine atom. | [1] |

Key Reactions and Reactivity

The dual functionality of this compound allows for a wide range of selective transformations.

Reactions at the Nitrile Group (C1)

The electrophilic nitrile carbon is a target for various nucleophilic additions.

-

Reduction to Amine: The nitrile can be reduced to a primary amine, (6-bromoisoquinolin-1-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This involves the nucleophilic addition of a hydride ion.[1]

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 6-bromoisoquinoline-1-carboxylic acid.

-

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis.

Caption: Reaction pathway for the reduction of the C1-nitrile group.

Reactions at the Bromo Group (C6)

The C6-Br bond is the primary site for building molecular complexity through cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C6 position with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[1]

-

Heck-Mizoroki Coupling: Forms a C-C bond between the C6 position and an alkene.[1]

-

Buchwald-Hartwig Amination: Enables the formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.

-

Sonogashira Coupling: Creates a C-C bond with a terminal alkyne, catalyzed by palladium and copper.

-

Halogen-Metal Exchange: Reaction with strong bases like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive 6-lithioisoquinoline intermediate, which can then be quenched with various electrophiles.[1]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction at the C6 position.

Experimental Protocols

Synthesis of 6-Bromoisoquinoline (Precursor)

This protocol describes a method for synthesizing the parent 6-bromoisoquinoline ring system.

Materials:

-

4-Bromobenzaldehyde

-

Aminoacetaldehyde dimethyl acetal

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl chloroformate

-

Trimethyl phosphite

-

Anhydrous Dichloromethane (DCM)

-

Titanium tetrachloride (TiCl₄)

-

6N Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

3M Hydrochloric acid (HCl)

Procedure: [4]

-

A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours.

-

The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF and cooled to -10 °C.

-

Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.

-

Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature.

-

The solvent is evaporated, and the residue is dissolved in anhydrous DCM.

-

The mixture is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise. The reaction is stirred at 40 °C for 6 days.

-

The reaction mixture is carefully poured into ice, and the pH is adjusted to 8-9 with 6N NaOH solution.

-

The suspension is extracted three times with EtOAc. The combined organic layer is then extracted with 3M HCl.

-

The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with EtOAc.

-

The final organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 6-bromoisoquinoline. The product is then purified by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for functionalizing the C6 position.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture (Dioxane/H₂O) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1-carbonitrile.

Conclusion

This compound is a highly versatile synthetic building block due to its well-defined and chemically distinct electrophilic sites.[1] The C1-nitrile group allows for nucleophilic addition and transformation into amines or carboxylic acids, while the C6-bromo position is a robust handle for introducing diverse substituents via modern cross-coupling chemistry. This dual reactivity enables a stepwise and selective functionalization strategy, making it an invaluable precursor for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other novel therapeutic agents.[1] A thorough understanding of its electrophilic and nucleophilic nature is paramount for its effective utilization in synthetic and medicinal chemistry.

References

Commercial Suppliers and Synthetic Applications of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoquinoline-1-carbonitrile is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromine atom and a nitrile group on the isoquinoline scaffold, offers versatile handles for a variety of chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its use in common synthetic reactions, and its application in the development of targeted therapeutics, particularly kinase and PARP inhibitors.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes the offerings from several prominent suppliers, providing key quantitative data for easy comparison. Researchers are advised to request certificates of analysis from suppliers for batch-specific purity information.

| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Bridge Organics | IS.018 | 1082674-24-5 | 233.064 | Not specified | 1g, 10g, 25g |

| BLD Pharm | BD141987 | 1082674-24-5 | 233.06 | ≥95% (typical) | 100mg, 1g, 5g, etc. |

| ChemScene | CS-0440643 | 1082674-24-5 | 233.06 | >98% (typical) | 100mg, 250mg, 500mg, 1g |

| Hoffman Fine Chemicals | HFC10250 | 1082674-24-5 | 233.07 | Not specified | Inquire for details |

Physicochemical Properties

| Property | Value |

| Appearance | Yellow to white solid[1] |

| Storage | Sealed in dry, room temperature[1] |

| SMILES | N#CC1=NC=CC2=C1C=CC(Br)=C2 |

| InChI Key | NOTGHQFEQASFGA-UHFFFAOYSA-N |

Synthetic Applications and Experimental Protocols

This compound is a versatile substrate for a range of organic reactions, primarily leveraging the reactivity of the bromo and cyano groups.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Solvent and Catalyst: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the flask with an inert gas (argon or nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 6-arylisoquinoline-1-carbonitrile.

Nucleophilic Substitution and Functional Group Transformations

The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine. The bromine atom can also be displaced by nucleophiles under certain conditions.

Experimental Protocol: Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline (Illustrative for Bromo- to Amino- Conversion)

While this protocol uses 6-bromoisoquinoline, the principles can be adapted for reactions with the nitrile-substituted analogue, keeping in mind potential reactivity differences.

-

Reaction Setup: In a high-pressure autoclave, combine 6-bromoisoquinoline (1.0 equiv.), aqueous ammonia (e.g., 28% solution), and a copper(II) sulfate pentahydrate catalyst.

-

Reaction Conditions: Seal the autoclave and heat the mixture to approximately 190 °C with stirring for several hours.

-

Work-up: After cooling to room temperature, carefully open the autoclave and pour the reaction mixture into an aqueous sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by crystallization or column chromatography to yield 6-aminoisoquinoline.

Application in Drug Discovery: Targeting Kinase and PARP Signaling

The isoquinoline scaffold is a common feature in many biologically active molecules, and this compound serves as a valuable starting material for the synthesis of kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The versatility of this compound allows for the strategic introduction of various substituents to design molecules that can specifically target the ATP-binding site of kinases.

Below is a conceptual workflow for the synthesis of a generic kinase inhibitor using this compound.

PARP Inhibitors

PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA mutations. The isoquinolinone core, which can be derived from isoquinoline precursors, is a feature of some PARP inhibitors.

The following diagram illustrates a simplified signaling pathway involving PARP and the rationale for PARP inhibition.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 6-Bromoisoquinoline-1-carbonitrile as a key building block. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1] The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolines for drug discovery and development.[2][3] This guide presents a generalized protocol, specific reaction examples with yields, and visualizations of the catalytic cycle and experimental workflow to aid researchers in successfully applying this methodology.

Introduction and Applications

The this compound moiety is a valuable starting material for the synthesis of complex heterocyclic compounds. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, while the carbonitrile at the 1-position can be further manipulated, making it a bifunctional precursor for creating diverse molecular architectures.[1]

Substituted isoquinolines are integral to the development of various therapeutic agents, notably in the field of oncology. They form the core structure of numerous kinase inhibitors, which are a critical class of drugs used in cancer therapy.[1] For example, derivatives of isoquinolin-1(2H)-one are found in drugs like Duvelisib, a PI3K selective inhibitor for treating certain types of leukemia and lymphoma.[4] The synthesis of 6-aryl-isoquinoline-1-carbonitriles via Suzuki-Miyaura coupling provides a direct route to novel compounds that can be screened for inhibitory activity against targets such as Rho-associated coiled-coil containing protein kinase (ROCK), phosphoinositide 3-kinases (PI3K), and other kinases implicated in disease pathways.[4][5]

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or boronic ester) with an organohalide (in this case, this compound) in the presence of a palladium catalyst and a base.[3]

Scheme 1: General Suzuki-Miyaura Coupling Reaction

(Image representing the general reaction. R represents a variable aryl or heteroaryl group.)

Experimental Data: Reaction Examples and Yields

The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and various boronic acids, demonstrating the versatility of this protocol.

| Entry | Boronic Acid/Ester Coupling Partner | Product | Yield (%) |

| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |

| 2 | (4-Formylphenyl)boronic acid | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |

| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |

| 4 | (3-Formylphenyl)boronic acid | 6-(3-Formylphenyl)isoquinoline-1-carbonitrile | 64 |

| 5 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoquinoline-1-carbonitrile | 65 |

| 6 | (6-Methoxypyridin-3-yl)boronic acid | 6-(6-Methoxypyridin-3-yl)isoquinoline-1-carbonitrile | 68 |

Data sourced from patent WO2012016187A1.

Detailed Experimental Protocol

This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

-

This compound

-

Aryl or Heteroaryl Boronic Acid/Ester (1.2 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Water (for aqueous mixtures, degassed)

-

Inert Gas (Nitrogen or Argon)

-

Standard laboratory glassware, heating/stirring plate, and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with inert gas for 15-20 minutes.

-

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.

-

Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). .

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.

-

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the synthesis.

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

Palladium catalysts, organic solvents, and reagents should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is required.

-

Reactions under inert gas should be properly set up to avoid pressure buildup.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure. The products are intended for laboratory research use only.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoquinoline synthesis [organic-chemistry.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromoisoquinoline-1-carbonitrile. This reaction is a crucial carbon-nitrogen bond-forming transformation used in the synthesis of various pharmaceutical intermediates and other complex molecules. The provided protocols are based on optimized conditions for the coupling of the base-sensitive this compound with a primary amine.

Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base to form a new carbon-nitrogen bond. This reaction has become a cornerstone in medicinal chemistry and process development due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2]

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]

Challenges in the Amination of this compound

The amination of this compound presents specific challenges due to the molecule's sensitivity to strong bases. Additionally, the use of chiral primary amines can be costly and may lead to the formation of undesired biaryl byproducts.[3][4] Therefore, careful optimization of the catalyst system, base, and solvent is critical for a successful and scalable reaction.

Optimized Reaction Conditions

Extensive optimization has led to the identification of an effective set of conditions for the large-scale amination of this compound. A summary of the optimized conditions and a comparison with an initial unoptimized protocol are presented below.

| Parameter | Initial Conditions | Optimized Kiloscale Conditions |

| Aryl Halide | This compound | This compound |

| Amine | (rac)-3-Amino-2-methylpropan-1-ol (1.8 equiv) | (S)-3-Amino-2-methylpropan-1-ol |

| Palladium Precatalyst | Pd2(dba)3 (10 mol %) | Pd(dba)2 |

| Ligand | (rac)-BINAP (1 equiv to Pd) | BINAP |

| Base | K3PO4 (2.5 equiv) | Cs2CO3 |

| Solvent | DMSO (100 volumes) | THF |

| Temperature | 80 °C | Not specified, likely elevated |

| Isolated Yield | 23%[4] | 80%[3] |

| Scale | Small scale | 2.5 kg[3] |

| Residual Palladium | Not reported | 73 ppm[3] |

Detailed Experimental Protocol: Kiloscale Synthesis

This protocol is adapted from a successfully scaled-up synthesis of (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile.[3]

Materials:

-

This compound

-

(S)-3-Amino-2-methylpropan-1-ol

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium Carbonate (Cs2CO3)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.

-

Standard laboratory glassware for workup and purification.

Procedure:

-

Inert Atmosphere: Ensure the reaction vessel is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).

-

Reagent Addition: To the reaction vessel, add Pd(dba)2, BINAP, and Cs2CO3 under a positive pressure of inert gas.

-

Solvent and Reactants: Add anhydrous THF to the vessel, followed by this compound and (S)-3-Amino-2-methylpropan-1-ol.

-

Reaction: Stir the mixture at the desired temperature (optimization may be required, but elevated temperatures are common for Buchwald-Hartwig reactions) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. An aqueous workup is performed to remove inorganic salts. The exact procedure may vary but typically involves partitioning between water and an organic solvent.

-

Purification: The crude product is isolated from the organic layer. Purification can be achieved by crystallization or chromatography to yield the desired product. In the reported kiloscale synthesis, the final product was obtained with only 73 ppm of residual palladium.[3]

Safety Precautions:

-

Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3] Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, and the introduction of an alkynyl moiety at the 6-position of the isoquinoline ring system via Sonogashira coupling provides a valuable building block for the development of novel therapeutic agents. This document provides detailed protocols and application notes for the Sonogashira coupling of 6-Bromoisoquinoline-1-carbonitrile with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[2] The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt.[1][2] Reductive elimination from the resulting palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[2] The reaction is typically carried out in the presence of an amine base, which serves to neutralize the hydrogen halide byproduct and can also act as a solvent.[1]

Experimental Protocols

Herein, we provide representative protocols for the Sonogashira coupling of this compound. These protocols are based on general procedures for Sonogashira reactions and may require optimization for specific substrates and scales.[4]

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a standard set of conditions for the coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

-

Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.

-

Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylisoquinoline-1-carbonitrile.

Protocol 2: Copper-Free Sonogashira Coupling